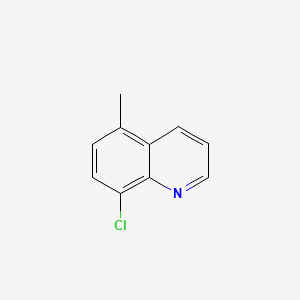

8-Chloro-5-methylquinoline

描述

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern medicinal chemistry. Current time information in Bangalore, IN.researchgate.netdoi.org Its versatile structure serves as a key building block for the synthesis of a multitude of compounds with diverse pharmacological activities. researchgate.netorientjchem.orgnih.gov The inherent properties of the quinoline nucleus, including its ability to intercalate with DNA and interact with various enzymes, make it a privileged scaffold in drug discovery. orientjchem.org Researchers have successfully developed quinoline-based drugs for a range of applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory therapies. doi.orgorientjchem.org The adaptability of the quinoline ring allows for extensive chemical modification, enabling the fine-tuning of a compound's biological activity and pharmacokinetic profile. orientjchem.org

Historical Context of Halogenated Quinoline Research

The introduction of halogen atoms into the quinoline structure has a long and significant history, particularly in the development of antimalarial drugs. globalresearchonline.net The discovery that halogen substitution, especially at the 7-position, could enhance antimalarial efficacy was a pivotal moment in the fight against malaria. globalresearchonline.net This led to the synthesis of highly effective drugs like chloroquine. globalresearchonline.netnih.gov Early research established that the type and position of the halogen atom could dramatically influence the compound's biological activity. globalresearchonline.net For instance, the presence of a chlorine atom at the 7-position was found to be crucial for the hemozoin-inhibiting activity of 4-aminoquinolines. globalresearchonline.net Over the years, research has expanded to explore the effects of halogenation at various other positions on the quinoline ring, leading to the discovery of compounds with a broad spectrum of biological activities. rsc.org

Overview of Current Research Trajectories for Halogenated Methylquinolines

Current research on halogenated methylquinolines is focused on several key areas. A significant trajectory involves the synthesis and evaluation of novel derivatives for their potential as anticancer agents. orientjchem.orgresearchgate.net The strategic placement of both halogen and methyl groups on the quinoline scaffold can influence the compound's lipophilicity and its ability to interact with specific biological targets. orientjchem.org Furthermore, there is ongoing interest in the development of new antimicrobial agents to combat drug-resistant pathogens. The unique electronic and steric properties imparted by halogen and methyl substituents are being explored to design more potent and selective antimicrobial compounds. Another area of active investigation is the use of these compounds as building blocks in the synthesis of more complex molecules and as catalysts in organic reactions. biosynth.comacs.org Computational studies are also playing an increasingly important role in predicting the reactivity and potential biological activity of new halogenated methylquinoline derivatives. researchgate.net

Chemical Profile of 8-Chloro-5-methylquinoline

The compound this compound possesses the following chemical properties:

| Property | Value |

| Molecular Formula | C10H8ClN |

| Molecular Weight | 177.63 g/mol sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 56961-81-0 sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

| Melting Point | 49-50 °C sigmaaldrich.com |

Synthesis and Reactivity

The synthesis of chloro- and methyl-substituted quinolines can be achieved through various established methods in organic chemistry. One common approach is the Skraup-Doebner-von Miller reaction, which involves the condensation of an appropriately substituted aniline (B41778) with an α,β-unsaturated carbonyl compound. For instance, the synthesis of 6-chloro-8-methylquinoline (B132775) has been reported via the reaction of 4-chloro-2-methylaniline (B164923) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent. chemicalbook.com

The reactivity of this compound is influenced by the electronic effects of both the chlorine and methyl substituents on the quinoline ring. The chlorine atom, being electron-withdrawing, and the methyl group, being electron-donating, can direct further chemical modifications to specific positions on the aromatic system.

Structure

3D Structure

属性

IUPAC Name |

8-chloro-5-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLMKLASYACBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564686 | |

| Record name | 8-Chloro-5-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-81-0 | |

| Record name | 8-Chloro-5-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-5-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques for Quinoline (B57606) Derivatives

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 8-Chloro-5-methylquinoline, ¹H and ¹³C NMR spectra are predicted to provide definitive evidence of its substitution pattern.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons and the three methyl protons. The aromatic region (typically δ 7.0-9.0 ppm) would be complex due to the specific arrangement of substituents. The protons on the pyridine (B92270) ring (H-2, H-3, H-4) and the benzene (B151609) ring (H-6, H-7) would exhibit characteristic chemical shifts and coupling patterns. In the related compound 8-methylquinoline (B175542), the methyl protons appear as a singlet around δ 2.8 ppm. chemicalbook.com For this compound, the methyl group at C-5 is anticipated to have a similar chemical shift. The presence of the electron-withdrawing chlorine atom at C-8 would likely shift the signal for the adjacent H-7 proton downfield.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing ten distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be influenced by the electronegativity of the nitrogen and chlorine atoms and the electron-donating nature of the methyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| CH₃ (at C-5) | ~2.6 - 2.8 | Singlet (s) | N/A |

| H-2 | ~8.8 - 9.0 | Doublet of doublets (dd) | J ≈ 4.2, 1.7 |

| H-3 | ~7.3 - 7.5 | Doublet of doublets (dd) | J ≈ 8.3, 4.2 |

| H-4 | ~8.0 - 8.2 | Doublet of doublets (dd) | J ≈ 8.3, 1.7 |

| H-6 | ~7.5 - 7.7 | Doublet (d) | J ≈ 7-8 |

| H-7 | ~7.6 - 7.8 | Doublet (d) | J ≈ 7-8 |

Note: Predictions are based on analysis of related compounds like 8-methylquinoline and chlorinated quinolines. Actual experimental values may vary.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic bands.

Key expected absorption bands include:

C-H stretching (aromatic): Typically found above 3000 cm⁻¹.

C-H stretching (alkyl): Found just below 3000 cm⁻¹ for the methyl group.

C=C and C=N stretching (aromatic ring): A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring system.

C-Cl stretching: A strong band in the fingerprint region, typically between 800-600 cm⁻¹, confirming the presence of the chloro-substituent.

For the related isomer, 8-chloro-2-methylquinoline, IR spectra have been recorded and show these characteristic features. nih.gov

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch | Aromatic | 3100-3000 |

| C-H stretch | Methyl (CH₃) | 2980-2870 |

| C=C / C=N stretch | Quinoline Ring | 1600, 1570, 1500, 1460 |

| C-H bend | Methyl (CH₃) | ~1450, 1380 |

| C-Cl stretch | Aryl-Chloride | 800-600 |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of its molecular weight and formula.

For this compound (C₁₀H₈ClN), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 177. A crucial feature would be the presence of an [M+2]⁺ peak at m/z 179 with an intensity approximately one-third that of the molecular ion peak, which is characteristic of the ³⁵Cl and ³⁷Cl isotopes. nist.gov High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

Expected fragmentation patterns would likely involve the loss of a methyl radical (CH₃•, loss of 15 amu) to form a fragment at m/z 162, or the loss of a chlorine atom (Cl•, loss of 35/37 amu).

UV-Vis spectroscopy measures the electronic transitions within a molecule. The quinoline ring system is a chromophore that exhibits characteristic π→π* and n→π* transitions. The spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) is expected to show multiple absorption bands, typically in the 200-400 nm range, which are characteristic of the quinoline scaffold. bohrium.com The positions and intensities of these bands are influenced by the substituents; the chloro and methyl groups can cause slight shifts (bathochromic or hypsochromic) compared to unsubstituted quinoline. Computational studies on related molecules have been used to predict and deconvolve these electronic transitions. redalyc.orgresearchgate.net

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, analysis of closely related structures, such as 8-chloro-2-methylquinoline, reveals important structural features. nih.gov These studies show that the quinoline ring system is nearly planar. In the crystal packing of the 2-methyl isomer, π–π stacking interactions are observed between the heterocyclic and aromatic rings of adjacent molecules, with a centroid–centroid distance of 3.819 Å. nih.gov Similar interactions would be anticipated in the crystal lattice of this compound.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Conformational Analysis and Molecular Geometry

The molecular geometry of this compound is dictated by the rigid, fused aromatic ring system. Based on crystallographic data from analogous compounds, the quinoline core is expected to be essentially planar. nih.gov The primary conformational flexibility in the molecule arises from the rotation of the methyl group attached to the C-5 position. Due to the planarity of the ring, the molecule does not have complex conformational isomers. The bond lengths and angles would be consistent with those of an aromatic heterocyclic system, with minor distortions induced by the steric and electronic effects of the chloro and methyl substituents.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP method with a 6-311++G(d,p) basis set, are employed to optimize molecular geometry and predict various properties. dergipark.org.tr These calculations have shown that substitutions on the quinoline ring, such as chlorine and methyl groups, significantly influence the molecule's chemical and physical characteristics, including its reactivity and solubility. dergipark.org.tr

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. dergipark.org.tr

For quinoline derivatives, the distribution of HOMO and LUMO provides insight into potential sites for electrophilic and nucleophilic attacks. dergipark.org.tr The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. masterorganicchemistry.com In many quinoline systems, the HOMO is delocalized over the entire molecule, while the LUMO's localization can be influenced by substituents. researchgate.net For instance, in some substituted quinolines, the LUMO may be delocalized over the entire molecule except for a methyl group. researchgate.net

The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's reactivity. A smaller gap suggests higher reactivity. dergipark.org.tr The specific energies of these frontier orbitals can be used to calculate various quantum chemical parameters that describe a molecule's behavior in chemical reactions.

Table 1: Frontier Molecular Orbital Data for a Representative Quinoline Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is illustrative for a quinoline derivative and may not represent 8-Chloro-5-methylquinoline specifically, as detailed data for this exact compound is not publicly available.

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and predicting its reactive sites. dergipark.org.tr These maps visualize the electrostatic potential on the electron density surface, with different colors representing varying potential values. dergipark.org.tr

In quinoline derivatives, MEP analysis often reveals that the most negative potential, indicating electron-rich regions susceptible to electrophilic attack, is located around the nitrogen atom of the quinoline ring and any electronegative substituents like chlorine. dergipark.org.tr Conversely, positive potential regions, which are prone to nucleophilic attack, are typically found around hydrogen atoms. dergipark.org.tr For a molecule like this compound, the MEP map would highlight the electronegative character of the nitrogen and chlorine atoms, suggesting these as likely sites for interaction.

The anomeric effect is a stereoelectronic effect that describes the tendency of a substituent adjacent to a heteroatom within a ring to prefer an axial orientation over the sterically less hindered equatorial orientation. While classically associated with carbohydrate chemistry, analogous effects can influence the conformation and reactivity of heterocyclic systems like quinoline.

In quinoline systems, the interplay of orbital interactions, such as those between lone pairs on the nitrogen atom and adjacent sigma bonds, can lead to stabilization energies that influence the molecule's preferred geometry. Substituents on the quinoline ring can modulate these interactions. researchgate.net Theoretical studies on difluorinated pyrrolidines, for example, have shown that anomeric and gauche effects can induce significant conformational changes, which in turn impact the molecule's biological roles. beilstein-journals.org A similar analysis for this compound would involve examining the interactions between the nitrogen lone pair and the C-Cl and C-C bonds of the substituents to understand their influence on the ring's conformation and reactivity.

Electrostatic Potential Mapping

Molecular Dynamics Simulations for Adsorption Mechanisms

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the adsorption of molecules onto surfaces, which is a critical process in many chemical and biological systems. nih.govresearchgate.net

For aromatic compounds like quinoline derivatives, MD simulations can be used to investigate their adsorption onto various materials, such as single-walled carbon nanotubes. rsc.org These studies can calculate adsorption energies and analyze the effects of substituents and surface characteristics on the adsorption process. rsc.org The orientation and distance of the adsorbed molecules relative to the surface can also be determined, providing a microscopic understanding of the interactions at play. rsc.orgrsc.org In the context of this compound, MD simulations could be employed to understand its adsorption behavior on different substrates, which could be relevant for applications in materials science or as a corrosion inhibitor. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein or enzyme. cbijournal.com

Quinoline derivatives are known to exhibit a wide range of biological activities, and molecular docking studies are frequently used to investigate their mechanism of action. nih.govderpharmachemica.com For example, docking studies have been performed on quinoline derivatives to understand their binding affinity to enzymes like MurD ligase, which is involved in bacterial cell wall synthesis, and HIV reverse transcriptase. cbijournal.comnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. cbijournal.com

In the case of this compound, molecular docking could be used to predict its potential biological targets and to rationalize any observed biological activity. By docking the molecule into the active sites of various enzymes or receptors, researchers can generate hypotheses about its mode of action and guide the design of more potent and selective derivatives.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-5-methylpyrimidine |

| Piperidine (B6355638) |

| Alkyllithium |

| Difluorinated pyrrolidines |

| Benzene (B151609) |

| Phenol |

| 4-chlorophenol |

| 7-bromo-2-methylquinoline-5,8-dione |

| 3-methoxyphenol |

| 3,4-dichlorophenol |

| 4-methoxyphenol |

| 2-(4-hydroxyphenol)-ethanol |

| 4-fluorophenol |

| 6-Chloroquinoline |

| 8-hydroxy quinoline-5-sulfonic acid |

| 5-chloro-8-hydroxyquinoline |

| Furosemide |

| 2,3,5,6-tetramethylpyrazine |

| 2-amino-6-nitrotoluene |

| 4-chloro-aniline |

| 8-Methyl-5-nitroquinoline |

| 2-chloro-3-(chloromethyl)quinoline |

| 8-hydroxy-2-methylquinoline |

| 5-isopropyl-2-methylphenol |

| 2-bromostyrene |

| 2-bromoethylbenzene |

| 1-(4-Phenylquinolin-2-yl)propan-1-one |

| 4-(α-d-ribofuranosyl)-2,6,7-trichloroquinoline |

| 2-aminophenone α-nucleoside |

| 2-chloro-6,7-dichloro-4-(β-d-ribofuranosyl)quinoline |

| 2-bromo-6,7-dichloro-4-(β-d-ribofuranosyl)quinoline |

| (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine |

| (2S,5S)-2,5-diphenylpyrrolidine |

| Methyl vinyl ketone |

| 9,10-dihydroanthracene |

| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline |

| Greseofulvin |

| 2-chloro-3-cyanoquinoline |

| N-(1H-pyrazolo[3,4-b]quinolone-3-ylcarbamoylbenzamide |

| N-((1H-indol-3-yl)methylene)-1H-pyrazolo[3,4-b]quinoline-3-amine |

| N-(naphthalen-2-ylmethylene)-1H-pyrazolo[3,4-b]quinolin-3-amine |

| 7-bromoquinoline-5,8-dione |

| 8-hydroxyquinoline (B1678124) |

| 5,7-Dibromo-8-hydroxyquinoline |

| Benzene sulphonamides |

| 8-Chloro-5-methoxy-2-methylquinoline hydrochloride |

| 8-chloro-2-methylquinoline |

| 6-amino-7-(methylthio)quinoline-5,8-dione |

| 7-(methylamino)-6-(methylthio)quinoline-5,8-dione |

| Methyl 5-6 dihydro benzo(h) quinoline-4-carboxylate |

| 2-chloro-1H-isoindole-1, 3 (2H)-dione |

| 2-methyl-1H-isoindole-1, 3 (2H)-dione |

| 4-amino-2-methylquinoline |

| 7-bromo-5-chloro-8-hydroxyquinoline |

| 2-(methylthio) benzimidazole |

| 5-aminoquinoline |

| N-carbethoxyphthalimide |

| N-(2-methylphenyl)-2, 2-dichloroacetamide |

| N-(4-methylphenyl)-2, 2-dichloroacetamide |

| 4-methyl-1, 3-dioxolan-2-one |

Biological Activity and Mechanistic Research

Structure-Activity Relationship (SAR) Studies of 8-Chloro-5-methylquinoline and Analogues

The biological efficacy of quinoline (B57606) derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are pivotal in elucidating how different functional groups and their positions on the quinoline ring influence the compound's activity. For this compound and its analogues, research has pinpointed the critical roles of halogen substitution, the placement of the methyl group, and variations in substituents on related quinolinequinones.

Impact of Halogen Substitution on Activity

The presence and position of halogen atoms on the quinoline ring are significant determinants of biological activity. The chlorine atom at the 8-position of this compound is a key feature that influences its chemical properties and biological interactions. smolecule.com

Halogenation, in general, has been shown to enhance the antimicrobial potency of quinoline derivatives. For instance, the introduction of halogens at specific positions can increase the lipophilicity of the molecule, which may facilitate its passage through cell membranes. cymitquimica.comsci-hub.se Studies on related quinoline compounds have demonstrated that the presence of a chlorine atom can lead to steric and/or electronic effects within the binding pocket of a target protein, potentially causing a tighter or looser interaction with surrounding amino acid residues. sci-hub.se

In a broader context of quinoline derivatives, the type and position of the halogen have been shown to be crucial. For example, in a series of 2-arylvinylquinolines, the antiplasmodial potency followed the trend of H < OMe < F < Cl at the C6 position, indicating that a chloro-substituent was favorable for activity. nih.gov Similarly, in studies of tetrahydroquinoline analogs, a 5-bromo-substituted analog was found to be more potent than the non-brominated counterpart. acs.org These findings underscore the general principle that halogen substitution is a key strategy in modulating the biological activity of quinoline-based compounds.

Role of Methyl Group Position and Influence on Activity

The position of the methyl group on the quinoline ring is another critical factor influencing the biological activity of this class of compounds. In this compound, the methyl group is located at the 5-position. The placement of this group can affect the molecule's interaction with biological targets.

Research on related quinoline derivatives has highlighted the importance of the methyl group's location. For instance, in a study of 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-ones, a methyl group at the 8th position showed higher larvicidal activity compared to those with a methyl group at the 6th or 7th position. who.int Another study on 2-chloro-8-methylquinoline (B1592087) amine derivatives investigated their antidepressant and antifungal activities. nih.govdntb.gov.ua This suggests that the positioning of the methyl group can significantly impact the compound's biological profile.

Furthermore, the methyl group at the 2-position of some quinoline derivatives has been noted for its role in directing electrophilic substitution to the 8-position. smolecule.com This highlights the influence of the methyl group's position on the chemical reactivity and synthesis of specific quinoline analogues.

Influence of Substituent Variations on Quinolinequinones

Quinolinequinones, which are derivatives of quinolines, have also been a focus of SAR studies. Variations in substituents on the quinolinequinone scaffold can dramatically alter their biological effects. These studies often explore the impact of adding different chemical groups to the core structure to enhance activity and selectivity.

For example, research on 5,8-quinolinedione (B78156) derivatives has shown that introducing alkoxy groups at the C-6 position can enhance anticancer activity. Another study on (alkoxy)phenylamino-chloro-2-methylquinoline-5,8-dione derivatives identified compounds with strong antibacterial efficiency against human pathogens. nih.gov The nature of the substituent is key; electron-donating groups on the phenyl moiety of aryl amine substituents were found to be essential for biological potency in a series of aminated quinolinequinones. mdpi.com

The lipophilicity of substituents has also been investigated. While increased lipophilicity can sometimes improve binding to target sites, this is not always the case. For instance, adding two halogens to the aryl moiety of certain quinoline-5,8-dione analogues resulted in a reduction in SphK1 inhibition, suggesting that simply increasing lipophilicity does not guarantee improved activity. mdpi.com

Antimicrobial Activity Profile

Quinoline derivatives have a long history of use as antimicrobial agents, and this compound and its analogues are no exception. Research has demonstrated their efficacy against a range of bacteria and fungi.

Antibacterial Efficacy and Spectrum (e.g., Gram-positive, Gram-negative)

Derivatives of this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific substitutions on the quinoline ring play a crucial role in determining the spectrum and potency of this activity.

For example, a novel 8-chloroquinolone derivative demonstrated extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, being significantly more potent than trovafloxacin (B114552) against certain clinical isolates. nih.gov The SAR study from this research revealed that a combination of a 1-(5-amino-2,4-difluorophenyl) group, a 7-(azetidin-1-yl) group, and an 8-Cl atom was key to this potent activity. nih.gov

Other studies have also highlighted the broad-spectrum potential of quinoline derivatives. A series of thiazole-quinolinium derivatives showed potent antibacterial activity against a majority of selected Gram-positive and some Gram-negative strains, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Similarly, derivatives of 5,8-quinolinediol (B11917726) have shown significant antibacterial activity with low minimum inhibitory concentrations (MICs) against several pathogenic strains.

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Gram-positive and Gram-negative bacteria | Extremely potent; 30x more potent than trovafloxacin against S. pneumoniae, 128x against MRSA | nih.gov |

| 5,8-Quinolinediol Derivatives | Various pathogenic strains | MICs as low as 4–16 µg/mL | |

| Thiazole-quinolinium Derivatives | Gram-positive (including MRSA) and some Gram-negative strains | Potent antibacterial activity, with some analogues over 100 times more potent than methicillin (B1676495) against MRSA | rsc.org |

| (Alkoxy)phenylamino-chloro-2-methylquinoline-5,8-dione derivatives | S. epidermidis and E. faecalis | Strong antibacterial efficiency, with some compounds being more active than reference drugs | nih.gov |

Antifungal Activity Evaluations

In addition to their antibacterial properties, quinoline derivatives, including those related to this compound, have been evaluated for their antifungal activity. These studies have often revealed a broad spectrum of activity against various fungal pathogens.

A study on novel 2-chloro-8-methylquinoline amine derivatives screened these compounds for antifungal activity against several fungal strains, including Aspergillus niger and Penicillium citrinum. nih.gov Another study on 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives showed that a compound with a methyl substitution at the 8th position of the quinoline ring exhibited antifungal activity. cbijournal.com

Derivatives of 5,8-quinolinediol have also demonstrated noteworthy antifungal properties, with some compounds effectively inhibiting the growth of fungi such as Candida and Aspergillus. Furthermore, a series of aminated quinolinequinones showed significant biological potency against fungi, with brominated analogues showing particular promise. mdpi.com

| Compound/Derivative | Fungal Strain | Activity/Observation | Reference |

|---|---|---|---|

| 2-Chloro-8-methylquinoline amine derivatives | Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum | Screened for antifungal activity | nih.gov |

| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloro-8-methylquinoline | C. albicans, A. Clavatus, A. Niger | Active against tested fungal strains | cbijournal.com |

| 5,8-Quinolinediol Derivatives | Candida and Aspergillus species | Effectively inhibit fungal growth | |

| Aminated Quinolinequinones (Brominated analogs) | Fungi | Significant biological potency | mdpi.com |

Investigation of Mechanism of Action for Antimicrobial Agents

While the broader class of quinoline derivatives is recognized for antimicrobial properties, the precise mechanism of action for this compound is an area of ongoing investigation. It is theorized that its antimicrobial effects may stem from its ability to bind to the active sites of essential microbial enzymes, thereby inhibiting their function and disrupting critical metabolic pathways within the pathogens. Some quinoline-based compounds have been shown to interfere with bacterial cell division by targeting proteins like FtsZ, which is crucial for the formation of the Z-ring during cytokinesis. rsc.org The inhibition of FtsZ polymerization ultimately hinders bacterial replication. rsc.org Another proposed mechanism for related quinoline compounds involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and death of the microbes.

Anticancer and Cytostatic Activity Research

The potential of quinoline derivatives as anticancer agents is a significant area of research. arabjchem.orgbrieflands.com These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest. arabjchem.org

Efficacy Against Specific Cancer Cell Lines (e.g., MCF-7, A375, A549)

The cytotoxic effects of derivatives and structural analogs of this compound have been evaluated against several human cancer cell lines. For instance, a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, demonstrated significant cytotoxic activity against various cancer cell lines. mdpi.com The half-maximal inhibitory concentration (IC50) values for this derivative were recorded as 3.1 µg/mL for the breast cancer cell line MCF-7 and 9.96 µg/mL for the lung cancer cell line A549. mdpi.com Other studies on related quinoline compounds have also shown potent cytotoxic activity against MCF-7 and A549 cell lines. researchgate.net For example, certain 8-hydroxyquinoline (B1678124) derivatives have shown a prominent positive antitumor effect against the K562 and T47D cancer cell lines. nih.gov

Table 1: Cytotoxicity of a 5-methyl-5H-indolo[2,3-b]quinoline derivative against various cancer cell lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| MCF-7 | Breast Cancer | 3.1 mdpi.com |

| A549 | Lung Cancer | 9.96 mdpi.com |

| HepG2 | Liver Cancer | 3.3 mdpi.com |

| HCT-116 | Colon Cancer | 23 mdpi.com |

Data pertains to a derivative of 5-methyl-5H-indolo[2,3-b]quinoline.

Mechanistic Investigations of Antineoplastic Action

The anticancer mechanisms of quinoline derivatives are multifaceted. One key mechanism is the induction of apoptosis, or programmed cell death. Studies on a 5-methyl-5H-indolo[2,3-b]quinoline derivative revealed an increase in the expression of the pro-apoptotic protein caspase-3 and the tumor suppressor protein p53 in cancer cells. mdpi.com Conversely, a significant reduction in the secretion of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis, was observed. mdpi.com Furthermore, the expression of proliferation markers such as PCNA and Ki67 was also decreased. mdpi.com

Other mechanistic studies on related quinoline compounds suggest that they can arrest the cell cycle at different phases. For example, some transition metal complexes of quinoline derivatives have been shown to arrest the cell cycle in the G1 phase and induce cancer cell death through mitochondrial dysfunction pathways. researchgate.net The generation of reactive oxygen species (ROS) is another mechanism by which some quinoline-based complexes induce apoptosis, triggering the caspase cascade and loss of mitochondrial membrane potential. researchgate.net

Antiviral Activity Studies (e.g., Anti-HIV, Anti-Influenza)

The antiviral potential of quinoline derivatives has been explored against several viruses, including Human Immunodeficiency Virus (HIV) and influenza. The structural features of these compounds allow them to interfere with viral replication processes.

HIV-1 Integrase Inhibition Research

A significant focus of the antiviral research on quinoline derivatives has been their ability to inhibit HIV-1 integrase, an essential enzyme for the replication of the virus. nih.gov This enzyme facilitates the integration of the viral DNA into the host genome, a critical step in the HIV life cycle. nih.gov Derivatives of quinolone antibiotics have been modified to create potent HIV-1 integrase inhibitors. nih.gov For instance, the novel integrase inhibitor JTK-303 (GS 9137), which shares the core structure of quinolone antibiotics, has demonstrated an IC50 of 7.2 nM in a strand transfer assay and an EC50 of 0.9 nM in an acute HIV-1 infection assay. nih.gov Other research has focused on the design and synthesis of styrylquinoline derivatives as HIV-1 integrase inhibitors. mdpi.comnih.gov These studies have highlighted the importance of specific structural features, such as a hydroxyl group at the C-8 position of the quinoline ring, for potent in vitro activity. mdpi.com

Anti-Inflammatory Potential

Quinoline derivatives have also been investigated for their anti-inflammatory properties. brieflands.com The compound cryptolepine, which contains a 5-methyl-5H-indolo[3,2-b]quinoline core, has been shown to possess anti-inflammatory effects. researchgate.net The anti-inflammatory activity of quinoline derivatives is an area of active research, with studies exploring their potential to modulate inflammatory pathways. brieflands.comresearchgate.net

Investigation of Cholinesterase Inhibitory Activity

A thorough review of scientific literature reveals a notable absence of studies specifically investigating the cholinesterase inhibitory activity of this compound. Despite the broad interest in quinoline derivatives as potential inhibitors of cholinesterase enzymes for the therapeutic management of conditions such as Alzheimer's disease, research has not yet been published focusing on this particular compound. arabjchem.orgmdpi.comnih.gov

Consequently, there are no available data regarding the inhibitory potency (e.g., IC₅₀ values) of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Furthermore, mechanistic studies to determine its mode of enzyme inhibition have not been reported.

While the quinoline scaffold is a common feature in many compounds designed and synthesized as cholinesterase inhibitors, the specific effects of the chloro and methyl substitutions at the 8 and 5 positions, respectively, of the quinoline ring in this compound remain unexplored in this context. jyoungpharm.orgresearchgate.net The general field of research indicates that substituted quinoline derivatives are a significant area of investigation for neuroprotective agents, but specific findings are not available for the title compound.

Due to the lack of research findings, no data tables on the biological activity of this compound can be presented.

Coordination Chemistry and Material Science Applications

Quinoline (B57606) Derivatives as Ligands in Metal Complexes

Quinoline and its derivatives are classified as outstanding heterocyclic compounds that function effectively as ligands in coordination chemistry. doi.org Their ability to form stable complexes with a wide range of metal ions is primarily attributed to the nitrogen atom within the quinoline ring, which possesses a lone pair of electrons available for donation to a metal center. researchgate.netbendola.com This coordination establishes a stable chelate structure. The fused aromatic system of the quinoline ring can also participate in π–π stacking interactions, which helps to stabilize the resulting supramolecular structures. rsc.org The solubility, reactivity, and ultimately the application of the metal complexes are dictated by the steric and electronic effects contributed by the ligand. researchgate.net The functionalization of the quinoline ring is a key strategy in synthetic chemistry for expanding the pharmacological and material profiles of these compounds. researchgate.net

The synthesis of metal complexes involving quinoline derivatives typically involves the reaction of the specific quinoline ligand with a corresponding metal salt in a suitable solvent. researchgate.net For instance, metal chelates of palladium(II), rhodium(III), and ruthenium(III) have been prepared by mixing an ethanolic solution of the metal dichloride with the ligand in hot ethanol (B145695) under reflux. researchgate.net

Another common synthetic route involves the deprotonation of a functional group on the quinoline ring, such as a hydroxyl group, followed by reaction with a metal precursor. This is exemplified in the synthesis of crown ether complexes of potassium quinolin-8-olates, where a substituted 8-hydroxyquinoline (B1678124) is treated with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether to form the potassium complex. rsc.org Similarly, the synthesis of main group and transition metal complexes with an (8-quinolyl)cyclopentadienyl ligand begins with deprotonation using strong bases like sodium hydride (NaH) or potassium hydride (KH) to create alkali metal quinolyl cyclopentadienide (B1229720) salts, which then serve as precursors for reaction with metal halides. researchgate.net These general methodologies are applicable for the synthesis of coordination compounds based on 8-Chloro-5-methylquinoline.

The coordination of quinoline derivatives with transition metals gives rise to complexes with varied geometries and properties. The specific substituents on the quinoline ring play a crucial role in determining this behavior. Studies on Schiff base ligands derived from 8-aminoquinoline (B160924) complexed with cobalt(II), nickel(II), copper(II), and zinc(II) have shown the formation of both neutral octahedral complexes and cationic species. bendola.com The coordination environment is highly dependent on the metal ion and reaction conditions.

The geometry of the resulting complexes can vary significantly. For example, in a study of Co(II) complexes with Schiff base ligands, a distorted trigonal bipyramidal geometry was observed for one complex, while another adopted a distorted tetrahedral geometry. rsc.org In the case of organometallic complexes, ruthenium(II)-arene complexes have been synthesized with 5,7-dichloro-8-hydroxyquinoline. researchgate.net Furthermore, the complexation of quinoline-para-quinones with metal ions in protic solvents can induce a transformation into a quinoline-ortho-quinone ligand, highlighting the role of the metal in modifying the ligand itself. researchgate.net Palladium(II) has been shown to form well-defined complexes that are active in C-H activation reactions of 8-methylquinolines. rsc.org

Synthesis of this compound-Based Metal Coordination Compounds

Applications of Coordination Compounds in Bio-related Fields

Quinoline-based metal complexes are the subject of extensive research due to their wide-ranging biological activities and potential as therapeutic agents and catalysts. colab.wsnih.gov The coordination of the quinoline moiety to a metal center can enhance its biological efficacy. nih.gov

Metal complexes derived from quinoline ligands have demonstrated significant potential in various catalytic transformations. The specific ligand structure, including its electronic and steric properties, heavily influences the catalytic activity.

Polymerization: Crown ether complexes of potassium quinolin-8-olates have been shown to be active catalysts for the ring-opening polymerization of rac-lactide. rsc.org The electronic properties of the quinolin-8-olate ligands markedly affect the catalytic activity; electron-withdrawing groups, such as chloro substituents, were found to reduce the catalytic activity or even render the complex inactive. rsc.org In a different application, Co(II) complexes supported by Schiff base ligands, when activated with modified methyl aluminoxane (MMAO), catalyze the vinyl addition polymerization of norbornene. rsc.org

C-H Functionalization: Palladium(II) complexes are effective in catalyzing the regioselective aerobic oxidation of substituted 8-methylquinolines to produce the corresponding 8-quinolylmethyl acetates in high yield. researchgate.net Well-defined Pd(II) complexes have also been used to catalyze the C(sp³)–H alkynylation of 8-methylquinolines under mild conditions, a reaction enabled by the presence of a neocuproine (B1678164) ligand. rsc.org

| Catalyst System | Reaction Type | Substrate | Key Findings | Reference |

| Potassium 5-chloroquinolin-8-olate / 18-crown-6 | Ring-Opening Polymerization | rac-Lactide | Showed lower catalytic activity compared to unsubstituted quinolinolate, indicating electronic effects of the chloro group. | rsc.org |

| [LCoCl₂] / MMAO (L = Schiff Base) | Vinyl Addition Polymerization | Norbornene | Produced high-molecular-weight polynorbornene; activity influenced by ligand's steric and electronic properties. | rsc.org |

| Pd(II) / 2,6-pyridinedicarboxylic acid | Aerobic C-H Oxidation | 8-Methylquinolines | Catalyzed regioselective oxidation of the methyl group to an acetate. | researchgate.net |

| [(neocuproine)Pd(OAc)₂] | C(sp³)-H Alkynylation | 8-Methylquinolines | Enabled C-C bond formation under mild conditions with broad substrate scope. | rsc.org |

The incorporation of metal ions into quinoline-based scaffolds is a widely explored strategy in medicinal chemistry to develop novel therapeutic agents. nih.govresearchgate.net These metal complexes exhibit a broad spectrum of medicinal properties, including anticancer, antimicrobial, and antiviral activities. doi.orgnih.gov

Research has shown that the biological activity of Schiff bases is often enhanced upon coordination with metal ions. nih.gov In the realm of anticancer research, novel Co(II) complexes containing 5,7-dihalo-8-quinolinol and 2,2'-bipyridine (B1663995) ligands have been synthesized and evaluated. acs.org One such complex, Co7 , which incorporates a 5,7-dichloro-2-methyl-8-quinolinol ligand, exhibited exceptionally high cytotoxicity against HeLa cancer cells, proving to be over 300 times more potent than the conventional chemotherapy drug cisplatin (B142131) in vitro. acs.org This enhanced activity is attributed to the combined electronic and steric effects of the ligands and the metal center. acs.org Studies also indicate that Zn(II) complexes with quinolinedione ligands show potential as mitochondria-targeted antitumor agents. researchgate.net The interaction of these complexes with biomolecules like DNA is a key aspect of their mechanism of action. nih.gov

| Metal Complex | Ligands | Medicinal Application | Key Findings | Reference |

| Co(II) Complex (Co7 ) | 5,7-dichloro-2-methyl-8-quinolinol, dipyridophenazine (DPPZ) | Anticancer | IC₅₀ value of 0.80 ± 0.21 nM against HeLa cells; significantly more cytotoxic than cisplatin. Low toxicity to normal cells. | acs.org |

| Zn(II) Complex | 6,7-dichloro-2-methyl-5,8-quinolinedione (DMQ) | Anticancer | Showed high potential for development as a mitochondria-targeted metal antitumor agent. | researchgate.net |

| Quinoline-Metal Complexes (General) | Various Quinoline Scaffolds | Antibacterial, Antifungal, Antiviral, Antimalarial | Broad spectrum of activity due to interactions with viral proteins and disruption of enzyme-DNA relationships. | nih.govnih.gov |

Quinoline derivatives and their metal complexes are valuable in material science, particularly in the development of optoelectronic devices. colab.ws Halogenated quinolines are specifically noted for their use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable electron-transport properties. vulcanchem.com

The conjugated molecular structure of the quinoline ring system is key to these applications, and its energy gap can be readily tuned by altering the functional groups attached to the ring. ossila.com For example, a fluorinated quinoline building block, 8-Fluoro-4-hydroxy-2-methylquinoline, is used in the synthesis of dyes for dye-sensitized solar cells (DSSCs) and OLEDs. ossila.com While specific research on this compound for OLEDs is not extensively documented, its structural similarity to other halogenated quinolines used in material science suggests its potential as a building block for creating new materials with tailored electronic and optical characteristics for such applications. vulcanchem.comossila.com

Quantitative Structure Activity Relationship Qsar and Cheminformatics

Development of QSAR Models for Quinoline (B57606) Derivatives

The development of QSAR models is a foundational tool for the rational design of new bioactive compounds, including those based on the quinoline scaffold. mdpi.com This process significantly reduces the time and costs associated with discovering lead compounds. mdpi.com The primary objective is to establish a mathematical expression that links the structural definitions of homologous molecules to their biological effects. dergipark.org.tr

These models are developed using extensive databases of quinoline derivatives with known biological activities, such as antimalarial, anticancer, or antimicrobial effects. mdpi.comnih.govarabjchem.org For instance, 2D and 3D-QSAR models have been successfully developed for quinoline derivatives targeting the Plasmodium falciparum parasite, the causative agent of malaria. mdpi.com Such models are built using a "training set" of compounds to establish the correlation and are then validated using a "test set" to assess their predictive power. arabjchem.orgaaup.edu Statistical parameters like the coefficient of determination (R²), cross-validated R² (q²), and root mean squared error (RMSE) are crucial for validating the robustness and predictive capability of the models. arabjchem.orgresearchgate.net

The models often employ statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) to correlate molecular descriptors with activity. arabjchem.orgresearchgate.net The resulting equations can then be used to predict the biological activity of novel or untested quinoline compounds, such as 8-Chloro-5-methylquinoline, based on their calculated structural descriptors.

Correlation of Molecular Descriptors with Biological Activity

The predictive power of any QSAR model hinges on the selection of molecular descriptors, which are numerical values that quantify different physicochemical properties of a molecule. For quinoline derivatives, these descriptors are typically categorized into electronic, hydrophobic, and global reactivity parameters, among others. dergipark.org.trresearchgate.net

Electronic descriptors quantify the electronic aspects of a molecule, which are fundamental to its interaction with biological targets. These are often calculated using quantum chemical methods like Density Functional Theory (DFT). dergipark.org.trscirp.org

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are critical. arabjchem.org E-HOMO is related to the molecule's ability to donate electrons, while E-LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. scirp.orguantwerpen.be

Ionization Potential (IP): This descriptor, related to E-HOMO, measures the energy required to remove an electron from a molecule and is important for understanding charge-transfer interactions. dergipark.org.trresearchgate.net

Electrophilicity Index (ω): This parameter measures the propensity of a species to accept electrons and has been correlated with the biological activity of various compounds. dergipark.org.truantwerpen.be For example, in some QSAR studies of quinoline derivatives, a high electrophilic index has been associated with greater anti-proliferative activity. dergipark.org.tr

A study on 5,8-quinolinequinone derivatives demonstrated that anti-proliferative activity values were most dependent on the electrophilic index, ionization potential, and LUMO energy. dergipark.org.tr

Hydrophobicity is a crucial factor in determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). It governs the ability of a compound to cross biological membranes.

| Descriptor Type | Example Descriptor | General Significance in QSAR |

|---|---|---|

| Electronic | HOMO/LUMO Energy Gap | Indicates chemical reactivity and stability. scirp.org |

| Electronic | Electrophilicity Index (ω) | Measures electron-accepting capability, often linked to interactions with biological nucleophiles. dergipark.org.tr |

| Hydrophobic | Log P | Relates to membrane permeability and transport to the target site. researchgate.netnih.gov |

| Global Reactivity | Chemical Hardness (η) | Measures resistance to change in electron distribution. dergipark.org.tr |

| Global Reactivity | Chemical Softness (S) | Reciprocal of hardness, indicates reactivity. dergipark.org.tr |

Hydrophobic Parameters (e.g., Log P)

Computational Approaches for Drug Design and Discovery

Cheminformatics and QSAR models are integral components of modern computer-aided drug design (CADD). u-strasbg.frsymeres.com These computational tools enable the efficient screening of vast chemical libraries and the optimization of lead compounds. u-strasbg.fr

One key application is virtual screening , where large databases of compounds are computationally evaluated for their potential to bind to a biological target. symeres.com This process can be structure-based (requiring a 3D structure of the target protein) or ligand-based. In a ligand-based approach, a QSAR model developed for a set of active quinoline derivatives can be used to screen a virtual library for other quinolines, like this compound, that are predicted to have high activity. symeres.com This dramatically reduces the number of compounds that need to be synthesized and tested in the lab, saving significant time and resources. mdpi.com

Furthermore, the insights gained from QSAR contour maps, which visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties, can guide the rational modification of a lead compound. mdpi.comnih.gov For example, if a QSAR model for a series of quinolines indicates that a bulky, hydrophobic group is favored at a certain position for higher activity, chemists can prioritize the synthesis of derivatives of this compound that incorporate this feature. mdpi.com These computational strategies facilitate a more focused and efficient path toward the discovery of novel drugs. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While classic methods like the Skraup, Friedlander, and Doebner–Miller reactions provide foundational pathways to the quinoline (B57606) core, future efforts will focus on developing more efficient, regioselective, and environmentally benign syntheses for 8-Chloro-5-methylquinoline and its analogs. nih.gov Modern synthetic chemistry offers a toolkit to overcome the limitations of traditional methods, which often require harsh conditions and can result in poor yields or isomeric mixtures. nih.gov

Key future directions include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Sonogashira coupling are powerful tools for functionalizing the quinoline core. evitachem.comrsc.org Future research could explore the late-stage functionalization of a pre-formed 8-chloroquinoline (B1195068) or 5-methylquinoline (B1294701) skeleton, allowing for the rapid generation of a diverse library of derivatives. Palladium-catalyzed reactions, for instance, could be optimized to introduce the methyl or other functional groups with high precision. evitachem.com

C-H Activation Strategies: A significant advancement in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. This avoids the need for pre-functionalized starting materials (e.g., organohalides or boronic acids), making syntheses more atom- and step-economical. acs.org Research into metal-free C-H activation or transition-metal-catalyzed approaches could provide novel and efficient routes to this compound, potentially starting from simpler anilines and coupling partners. acs.orgrsc.org

Green Chemistry Approaches: The use of greener solvents like water or polyethylene (B3416737) glycol (PEG), biodegradable catalysts, and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation) is a growing trend. tandfonline.comtandfonline.com Applying these principles to established quinoline syntheses can reduce environmental impact and improve safety. For example, developing a one-pot, three-component reaction catalyzed by a reusable solid acid in an aqueous medium would represent a significant improvement in efficiency and sustainability. tandfonline.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, often leading to higher yields, better selectivity, and enhanced safety compared to batch processing. Adapting multi-step quinoline syntheses to a flow process could enable scalable and efficient production of this compound.

The table below summarizes various modern synthetic strategies that could be adapted for the synthesis of this compound.

| Synthetic Strategy | Potential Advantages | Relevant Catalyst/Reagent Examples | Citation |

| Friedlander Synthesis | Convergent, builds core from simple precursors | p-Toluene sulfonic acid (p-TSA), KOH | nih.gov |

| Doebner-Miller Reaction | Uses α,β-unsaturated carbonyls with anilines | Trifluoroacetic acid | nih.gov |

| Palladium-Catalyzed Coupling | High functional group tolerance, precise functionalization | PdCl2(PPh3)2, CuI (for Sonogashira) | rsc.org |

| C-H Bond Functionalization | High atom economy, reduced synthetic steps | Rh(III) catalysts, Copper iodide [CuI] | acs.orgrsc.org |

| Green Synthesis (Microwave/Ultrasound) | Reduced reaction times, improved yields | Amberlyst-15, p-TSA in water | tandfonline.comtandfonline.com |

Exploration of New Biological Targets and Mechanisms of Action

Quinoline derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer effects. derpharmachemica.commdpi.com However, the specific biological targets and mechanisms of action for this compound are largely unexplored. Future research must focus on systematic biological evaluation to identify its therapeutic potential.

Key areas for investigation include:

Anticancer Activity: Many quinolines exert anticancer effects by targeting key cellular pathways. Studies on related compounds suggest that this compound could potentially inhibit protein kinases or modulate signaling cascades critical for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Future work should involve screening against a panel of cancer cell lines, followed by mechanistic studies to identify specific molecular targets, which could include enzymes like NAD(P)H:Quinone oxidoreductase 1 (NQO1) or bromodomains. acs.org

Antimicrobial and Antiviral Properties: The chloroquinoline scaffold is famous for its antimalarial activity, and derivatives have shown promise against various bacteria, fungi, and viruses. tandfonline.comderpharmachemica.com The mechanism often involves DNA intercalation or inhibition of essential enzymes. vulcanchem.com this compound should be evaluated against a diverse range of pathogens, including drug-resistant strains of bacteria and clinically relevant viruses, to determine its spectrum of activity and potential for development as an anti-infective agent.

Enzyme Inhibition: The specific substitution pattern of this compound may confer selectivity for particular enzyme active sites. evitachem.com Systematic screening against enzyme families implicated in disease, such as kinases, proteases, or metabolic enzymes (e.g., sphingosine (B13886) kinase), could uncover novel therapeutic targets. mdpi.com

Neurodegenerative Diseases: Some 8-hydroxyquinoline (B1678124) derivatives are being investigated for neurodegenerative disorders due to their ability to chelate metal ions and modulate related pathways. rsc.org While this compound lacks the 8-hydroxy group, its derivatives could be designed to explore activities relevant to neuroinflammation or other neurological targets.

Rational Design of Derivatives with Improved Efficacy and Selectivity

Once a promising biological activity is identified for the this compound scaffold, the next step is the rational design of derivatives to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural modifications influence biological effects. sci-hub.senih.govresearchgate.net

Future research should systematically explore modifications at various positions of the quinoline ring:

Modification of the Methyl Group (C5): The methyl group at position 5 could be replaced with other alkyl groups, electron-withdrawing groups (e.g., trifluoromethyl), or electron-donating groups (e.g., methoxy) to probe its role in target binding. It could also serve as an anchor point for attaching larger side chains to explore new binding pockets.

Modification of the Chloro Group (C8): The chlorine atom at position 8 is critical for the molecule's electronic properties and lipophilicity. Replacing it with other halogens (F, Br, I) can fine-tune these properties and potentially enhance binding affinity. nih.gov Furthermore, this position can be a site for cross-coupling reactions to introduce aryl or alkyl groups.

Functionalization of Other Ring Positions: Positions C2, C3, C4, C6, and C7 are all viable points for modification. Introducing substituents at these positions can drastically alter the molecule's shape, solubility, and interaction with biological targets. For instance, adding an amine or piperidine (B6355638) ring at the C4 position is a common strategy in antimalarial drug design. vulcanchem.com SAR studies have shown that the nature of substituents around the quinoline core is fundamental to improving biological activity. researchgate.net

The table below illustrates potential SAR exploration based on the this compound scaffold.

| Position | Modification Strategy | Rationale | Potential Outcome |

| C5 | Vary alkyl chain length (ethyl, propyl) or introduce functional groups (-OH, -NH2) | Probe steric and electronic requirements of the binding pocket. | Improved potency or selectivity. |

| C8 | Substitute with other halogens (F, Br) or introduce aryl groups via coupling. | Modulate lipophilicity and electronic character; explore new interactions. | Enhanced target binding and cell permeability. |

| C2/C4 | Introduce amines, amides, or other heterocycles. | Improve solubility, introduce hydrogen bonding potential, mimic known pharmacophores. | Better pharmacokinetic profile and efficacy. |

| C7 | Introduce sulfonamide or other hydrogen bond donors/acceptors. | Enhance target engagement and bioavailability. researchgate.net | Increased potency and improved drug-like properties. |

Integration of Advanced Computational Methods in Drug Discovery Pipelines

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of virtual compounds and providing deep insights into molecular interactions. nih.govripublication.com Applying these methods to the this compound scaffold can significantly accelerate its development.

Key computational approaches for future research include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand to a specific molecular target. ripublication.comnih.gov Once a biological target for this compound is identified, docking studies can elucidate its binding mode, highlighting key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to its activity. This information is invaluable for the rational design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models correlate the three-dimensional structural features of a series of compounds with their biological activity. By developing a QSAR model for a library of this compound analogs, researchers can create predictive models that identify which structural modifications are most likely to improve efficacy.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, assessing the stability of the binding pose predicted by docking. nih.gov This can reveal subtle conformational changes and water-mediated interactions that are crucial for binding but missed by static docking methods.

In Silico ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process is critical. Computational tools can estimate properties like oral bioavailability, membrane permeability, and potential toxicity, allowing researchers to prioritize compounds with more favorable drug-like profiles. nih.govnih.gov

By integrating these computational methods, the drug discovery pipeline for this compound can be made more efficient and focused, maximizing the probability of developing a successful therapeutic agent.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Chloro-5-methylquinoline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted anilines or halogenation of pre-functionalized quinoline precursors. Key parameters include temperature control (e.g., 60–80°C for chloro-substitution), solvent selection (e.g., DMF or acetonitrile for polar intermediates), and stoichiometric ratios of reagents like POCl₃ for chlorination. Optimization requires monitoring via TLC or HPLC to isolate intermediates and minimize side products .

Q. How can the purity and identity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and absence of impurities.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (e.g., SHELX suite ) for absolute structural confirmation if single crystals are obtainable.

- Melting point analysis to compare with literature values (if available) .

Q. What are the key physicochemical properties of this compound critical for experimental design?

- Methodological Answer : Key properties include:

- Solubility : Determined via isothermal saturation methods in solvents like ethanol, DMSO, or ethyl acetate. Solubility trends can be modeled using the modified Apelblat equation or NRTL model .

- Stability : Assessed under varying pH and temperature conditions via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

- Melting point : Differential scanning calorimetry (DSC) provides precise measurements .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its biological activity compared to structural analogs?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies using analogs like 5-Chloro-8-hydroxyquinoline or 8-Methylquinoline derivatives . Key steps:

- Molecular docking to predict binding affinities with target proteins (e.g., bacterial DNA gyrase).

- In vitro assays (e.g., MIC for antimicrobial activity) to quantify potency differences.

- Similarity indices (as in ) to rank analogs based on functional group contributions .

Q. What strategies resolve contradictions in reported solubility data across different solvent systems?

- Methodological Answer :

- Solvent screening : Use a standardized protocol (e.g., isothermal saturation at 283.15–323.15 K ) across polar (DMF, acetonitrile) and non-polar (toluene) solvents.

- Data correlation : Apply thermodynamic models (e.g., Buchowski–Ksiazaczak λh equation) to reconcile discrepancies caused by solvent polarity or hydrogen bonding .

- Validation : Cross-check with computational solubility predictions (e.g., COSMO-RS) .

Q. How can computational methods predict the reactivity of this compound in substitution or oxidation reactions?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry and calculate Fukui indices to identify reactive sites (e.g., chlorine at C8 as electrophilic center).

- Reaction pathway modeling : Simulate intermediates and transition states for reactions like nucleophilic aromatic substitution using Gaussian or ORCA software .

- Kinetic studies : Compare predicted activation energies with experimental rate constants .

Q. How can spectroscopic or crystallographic methods elucidate interactions between this compound and biological targets?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) and refine structures using SHELXL .

- Fluorescence quenching : Monitor binding to DNA or proteins via changes in emission spectra.

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) in real time .

Q. How can researchers address discrepancies in reported biological activities due to structural analogs?

- Methodological Answer :

- Meta-analysis : Systematically review literature (e.g., using PRISMA guidelines ) to identify confounding variables (e.g., assay conditions, cell lines).

- Dose-response standardization : Re-test analogs under uniform conditions (e.g., 48-hour MTT assays for cytotoxicity ).

- Machine learning : Train models on published datasets to predict bioactivity cliffs and outlier compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。